3,5-Dimethoxybenzoyl chloride

Overview

Description

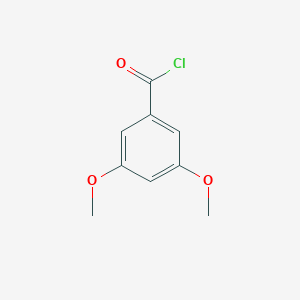

3,5-Dimethoxybenzoyl chloride (CAS 4521-61-3) is an aromatic acyl chloride characterized by two methoxy (-OCH₃) groups at the 3 and 5 positions of the benzene ring. Its molecular formula is C₉H₉ClO₃, with a molecular weight of 200.62 g/mol . The methoxy groups confer electron-donating effects, moderating the electrophilicity of the carbonyl carbon compared to electron-withdrawing substituents. This compound is widely utilized in:

- Pharmaceutical synthesis: As a precursor for anti-proliferative agents (e.g., thieno[3,2-d]pyrimidine derivatives) .

- Chiral derivatization: In the preparation of arylamides for chiral solvating agents .

- Mechanistic studies: Investigating solvolysis kinetics in binary solvents .

Key spectral data includes ¹H-NMR peaks at δ 3.82 (6H, OCH₃) and δ 7.42–7.17 (aromatic protons), and ¹³C-NMR signals at δ 167.5 (carbonyl) and δ 153.3 (OCH₃-substituted carbons) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethoxybenzoyl chloride can be synthesized from 3,5-dimethoxybenzoic acid. The common method involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as N,N-dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (around 50°C) for several hours to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethoxybenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Addition Reactions: It can undergo addition reactions with alkynes in the presence of catalysts like aluminum chloride (AlCl3).

Hydrolysis: It hydrolyzes in the presence of water to form 3,5-dimethoxybenzoic acid.

Common Reagents and Conditions:

Thionyl Chloride (SOCl2): Used in the synthesis from 3,5-dimethoxybenzoic acid.

Aluminum Chloride (AlCl3): Used as a catalyst in addition reactions.

Water: Used in hydrolysis reactions.

Major Products Formed:

Amides and Esters: Formed from substitution reactions with amines and alcohols.

3,5-Dimethoxybenzoic Acid: Formed from hydrolysis.

Scientific Research Applications

Organic Synthesis

Reagent in Synthesis:

3,5-Dimethoxybenzoyl chloride serves as a crucial reagent in various organic synthesis reactions, including:

- Friedel-Crafts Acylation: It can be used to introduce the 3,5-dimethoxybenzoyl group into aromatic compounds, enhancing their reactivity and functionalization potential.

- Barbier Reaction: This compound has been utilized in Barbier reactions to form carbon-carbon bonds efficiently under mild conditions .

Case Study:

In a study on the synthesis of complex organic molecules, this compound was employed to synthesize derivatives of benzyl alcohols with high yields and minimal side reactions .

Medicinal Chemistry

Pharmaceutical Applications:

The compound has been investigated for its potential use in pharmaceuticals. Its derivatives have shown promising biological activities:

- Anticancer Activity: Research indicates that certain derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance, compounds derived from this chlorobenzoyl group were tested against choriocarcinoma cell lines, demonstrating significant antiproliferative effects .

Data Table: Anticancer Activity of Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3,5-Dimethoxybenzoyl derivative A | SCH BeWo | 12.5 | |

| 3,5-Dimethoxybenzoyl derivative B | HCCM-5 | 10.0 |

Agricultural Chemistry

Pesticide Development:

This compound is also significant in the agricultural sector for developing pesticides. It serves as an intermediate in synthesizing various insecticides such as methoxyfenozide and tebufenozide . These compounds are known for their effectiveness against pests while being environmentally friendly.

Case Study:

A report from the Shandong Pesticide Research Institute highlighted the synthesis of methoxyfenozide from this compound, showcasing its utility in agricultural applications .

Materials Science

Polymer Chemistry:

In materials science, this compound can be utilized to modify polymer properties through acylation reactions. This modification can enhance thermal stability and mechanical properties.

Example Application:

In one study focused on polymeric materials for biomedical applications, the incorporation of this compound into polymer matrices improved biocompatibility and mechanical strength .

Mechanism of Action

The mechanism of action of 3,5-dimethoxybenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles due to the electron-withdrawing nature of the carbonyl group, which makes the carbon atom more electrophilic. This facilitates nucleophilic attack, leading to the formation of various derivatives. The methoxy groups at the 3 and 5 positions also influence the reactivity by donating electron density through resonance, stabilizing the intermediate states during reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,5-Dichlorobenzoyl Chloride

- Structure : Two chlorine atoms at 3,5 positions.

- Molecular Formula : C₇H₃Cl₃O (MW = 209.46 g/mol ) .

- Synthesis : Produced via chlorination of m-xylene, hydrolysis, and decarbonylation (63% yield) .

- Reactivity : Enhanced electrophilicity due to electron-withdrawing Cl groups, accelerating nucleophilic acyl substitution.

- Applications: Key intermediate in pesticides and amino acid derivatives .

- Safety : Highly corrosive (Skin Corr. 1B) with similar handling requirements to 3,5-dimethoxy analog .

3,5-Dimethylbenzoyl Chloride

- Structure : Two methyl (-CH₃) groups at 3,5 positions.

- Molecular Formula : C₉H₉ClO (MW = 168.62 g/mol ) .

- Synthesis : Reacting 3,5-dimethylbenzoic acid with phenyl chloride in THF .

- Reactivity : Reduced electrophilicity compared to 3,5-dimethoxy due to weaker electron-donating methyl groups.

- Applications: Limited evidence, but likely used in specialty organic synthesis .

2,5-Dimethoxybenzoyl Chloride

- Structure : Methoxy groups at 2 and 5 positions.

- Molecular Formula : C₉H₉ClO₃ (same as 3,5-isomer).

- Synthesis: Not explicitly detailed, but likely analogous to 3,5-dimethoxy via thionyl chloride .

- Reactivity : Steric hindrance at the ortho position may slow reactions compared to the 3,5-isomer.

- Applications : Marketed for manufacturing processes, though specifics are sparse .

3,5-Dinitrobenzoyl Chloride

- Structure: Two nitro (-NO₂) groups at 3,5 positions.

- Reactivity : Extremely electrophilic due to strong electron-withdrawing nitro groups.

- Applications: Derivatizing agent for amino acids in chromatography .

Comparative Data Table

| Compound | Substituents | Molecular Weight (g/mol) | Key Applications | Reactivity (Relative to 3,5-Dimethoxy) |

|---|---|---|---|---|

| 3,5-Dimethoxybenzoyl chloride | -OCH₃ (3,5) | 200.62 | Pharmaceuticals, chiral agents, solvolysis | Baseline (moderate) |

| 3,5-Dichlorobenzoyl chloride | -Cl (3,5) | 209.46 | Pesticides, amino acid derivatives | Higher (electron-withdrawing Cl) |

| 3,5-Dimethylbenzoyl chloride | -CH₃ (3,5) | 168.62 | Specialty synthesis | Lower (electron-donating CH₃) |

| 2,5-Dimethoxybenzoyl chloride | -OCH₃ (2,5) | 200.62 | Manufacturing | Lower (steric hindrance) |

| 3,5-Dinitrobenzoyl chloride | -NO₂ (3,5) | 230.99 | Amino acid derivatization | Highest (strong electron-withdrawing) |

Biological Activity

3,5-Dimethoxybenzoyl chloride (CAS No. 17213-57-9) is an organic compound that has garnered interest in various fields of research due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₉ClO₃

- Molecular Weight : 200.62 g/mol

- Appearance : Slightly yellow to brown crystalline powder

- Melting Point : 46 - 48 °C

- Boiling Point : 115 - 118 °C at 0.4 mmHg

This compound acts primarily as an acylating agent, which can modify biological molecules such as proteins and nucleic acids. The presence of two methoxy groups enhances its lipophilicity, potentially facilitating its interaction with cellular membranes and biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. A study on benzoyl chlorides demonstrated that modifications in the benzene ring structure can enhance their antibacterial efficacy against various pathogens. The introduction of methoxy groups may further increase this activity by altering the compound's electronic properties and hydrophobicity .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. For instance, related compounds have been shown to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The exact pathways remain under investigation, but it is hypothesized that the compound may interfere with key signaling pathways involved in cancer progression .

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. In particular, studies have focused on its ability to inhibit certain proteases that are crucial for cancer cell metastasis. The structural features of the compound allow it to fit into the active sites of these enzymes, thereby blocking their activity and preventing tumor spread .

Case Studies and Research Findings

-

Study on Antibacterial Activity :

- A comparative study assessed the antibacterial effects of various benzoyl chlorides, including this compound.

- Results indicated significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli.

-

Anticancer Mechanisms :

- In vitro assays demonstrated that this compound could induce apoptosis in human breast cancer cells.

- Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death.

-

Enzymatic Studies :

- Research on enzyme kinetics showed that this compound effectively inhibited serine proteases involved in tumor invasion.

- IC50 values were determined, showing potent inhibition at low micromolar concentrations.

Safety and Toxicology

While exploring the biological activities of this compound, safety considerations are paramount due to its corrosive nature. It is classified as a skin and eye irritant and requires careful handling in laboratory settings . Toxicological assessments are necessary to determine safe exposure levels and potential long-term effects.

Q & A

Q. Basic: What are the optimal reaction conditions for synthesizing 3,5-Dimethoxybenzoyl chloride?

Methodological Answer:

Synthesis typically involves methoxylation and chlorination steps. Key factors include:

- Precursor selection : Starting with 3,5-dimethoxybenzoic acid, chlorination agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are used under anhydrous conditions .

- Reaction parameters : Reflux in tetrahydrofuran (THF) at 60–70°C for 2–4 hours ensures complete conversion .

- Purification : Distillation under reduced pressure (e.g., bp 157–158°C at atmospheric pressure) yields high-purity product (>98%) .

| Factor | Optimal Condition | Reference |

|---|---|---|

| Chlorinating Agent | SOCl₂ or PCl₅ | |

| Solvent | THF | |

| Temperature | 60–70°C (reflux) | |

| Purity | >98% (GC) |

Q. Basic: How to characterize this compound using spectroscopic methods?

Methodological Answer:

- 1H NMR : Peaks at δ 3.85 ppm (singlet, 6H for methoxy groups) and δ 7.1–7.3 ppm (aromatic protons) confirm structure .

- Mass Spectrometry : Molecular ion peak at m/z 200.619 (C₉H₉ClO₃) matches theoretical molecular weight .

- Melting Point : 43–46°C (sharp range indicates purity) .

| Method | Key Data | Reference |

|---|---|---|

| 1H NMR | δ 3.85 (s, 6H), δ 7.1–7.3 (m, 3H) | |

| Molecular Weight | 200.619 g/mol | |

| Purity | >98% (GC) |

Q. Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile/neoprene gloves, EN 166-compliant goggles, and lab coats .

- Ventilation : Use fume hoods to prevent inhalation of vapors .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

| Hazard | Mitigation Strategy | Reference |

|---|---|---|

| Corrosivity | Acid-resistant gloves | |

| Inhalation Risk | Fume hoods with ≥0.5 m/s airflow | |

| Environmental Risk | Avoid groundwater contamination |

Q. Advanced: How to resolve contradictions in reported melting points or purity levels across synthetic batches?

Methodological Answer:

- Source Analysis : Trace impurities (e.g., residual chlorinating agents) can depress melting points. Use GC-MS to identify contaminants .

- Recrystallization : Purify via slow cooling in hexane/ethyl acetate (3:1) to isolate crystalline product .

- Validation : Compare NMR integrals for methoxy vs. aromatic protons; deviations >2% indicate impurities .

Q. Advanced: What methodologies are effective for analyzing byproducts in acylation reactions with this compound?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate unreacted starting material and acylated byproducts .

- Kinetic Studies : Monitor reaction progress via FT-IR for carbonyl (C=O) stretching frequency shifts (1770–1800 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) identifies side products like hydrolyzed 3,5-dimethoxybenzoic acid .

Q. Advanced: How do methoxy substituents influence reactivity in nucleophilic acyl substitution?

Methodological Answer:

-

Electronic Effects : Methoxy groups are electron-donating, reducing electrophilicity at the carbonyl carbon. This slows reaction rates compared to unsubstituted benzoyl chlorides .

-

Steric Effects : Steric hindrance at the 3,5-positions reduces accessibility to bulky nucleophiles (e.g., tertiary amines) .

-

Comparative Data :

Substrate Relative Reactivity (vs. benzoyl chloride) Reference 3,5-Dimethoxy derivative 0.3–0.5× 3,5-Dichloro derivative 1.2–1.5×

Properties

IUPAC Name |

3,5-dimethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHPLWDYWAKYCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938094 | |

| Record name | 3,5-Dimethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17213-57-9 | |

| Record name | 3,5-Dimethoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17213-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethoxybenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017213579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17213-57-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethoxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.